Product packaging for 5-Chloroundeca-1,4-diene(Cat. No.:CAS No. 66550-13-8)

5-Chloroundeca-1,4-diene

Cat. No.: B14478611
CAS No.: 66550-13-8
M. Wt: 186.72 g/mol
InChI Key: SKBVZUJXFHJGPY-UHFFFAOYSA-N
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Description

5-Chloroundeca-1,4-diene is an organic compound with the molecular formula C11H19Cl . This molecule features a chlorine substituent on a hydrocarbon chain containing two double bonds. While specific studies on this exact compound are limited, its structure suggests significant potential as a versatile intermediate in synthetic organic chemistry. Compounds with 1,4-diene systems are of high interest in transition metal-catalyzed reactions, including hydrofunctionalization and difunctionalization, for constructing complex molecular architectures . The presence of both a reactive allylic chlorine and conjugated diene system makes it a promising substrate for exploring novel reactivity patterns, such as in cycloadditions or as a precursor for metal-catalyzed cross-coupling reactions to generate more complex, functionalized molecules . Researchers can leverage this compound to develop new methodologies in the synthesis of biologically active compounds or polymeric materials. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19Cl B14478611 5-Chloroundeca-1,4-diene CAS No. 66550-13-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66550-13-8

Molecular Formula

C11H19Cl

Molecular Weight

186.72 g/mol

IUPAC Name

5-chloroundeca-1,4-diene

InChI

InChI=1S/C11H19Cl/c1-3-5-7-8-10-11(12)9-6-4-2/h4,9H,2-3,5-8,10H2,1H3

InChI Key

SKBVZUJXFHJGPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CCC=C)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloroundeca 1,4 Diene and Analogs

General Strategies for 1,4-Diene Construction

The creation of the skipped diene motif, where two double bonds are separated by a single methylene (B1212753) group, is a key challenge in organic synthesis. Several transition-metal-catalyzed methods have proven effective in constructing this framework with high chemo-, regio-, and stereoselectivity.

Palladium-Catalyzed Cross-Coupling Approaches for 1,4-Dienes

Palladium catalysis is a cornerstone in the formation of carbon-carbon bonds, and its application in 1,4-diene synthesis is well-documented. organic-chemistry.orgsfu.caacs.org These reactions typically involve the cross-coupling of an allylic electrophile with a vinyl organometallic reagent.

A variety of palladium catalysts and coupling partners can be employed. For instance, palladium(0) nanoparticles have been shown to catalyze the efficient cross-coupling of allyl acetates with vinyl siloxanes, providing a novel route to 1,4-pentadienes. organic-chemistry.org Similarly, potassium vinyltrifluoroborates can be coupled with allyl acetates under microwave conditions or with allyl chlorides using a palladacycle catalyst. organic-chemistry.org The choice of ligand is also critical; for example, 2-(4,5-dihydro-2-oxazolyl)quinoline (B1215017) (quinox) has been used as a ligand in the Pd(0)-catalyzed allylic cross-coupling of homoallylic tosylates with boronic acids. organic-chemistry.org

A notable challenge in palladium-catalyzed allylic substitutions is controlling the regioselectivity, as the intermediate π-allylpalladium complexes can exist in equilibrium, potentially leading to a mixture of isomeric products. sfu.ca However, careful selection of ligands and reaction conditions can often steer the reaction towards the desired linear 1,4-diene product. sfu.ca For example, the use of a bisphosphine ligand in conjunction with a copper cocatalyst in the hydroallylation of alkynes favors the formation of 1,4-dienes.

Catalyst/Reagent SystemSubstratesProduct TypeReference
Palladium(0) nanoparticlesAllyl acetates, Vinyl siloxanes1,4-Pentadienes organic-chemistry.org
Pd(OAc)2 / LigandAllylic carbonates, Organo[2-(hydroxymethyl)phenyl]dimethylsilanes1,4-Dienes organic-chemistry.org
PalladacycleAlkenyltrifluoroborates, Allyl chlorides1,4-Dienes organic-chemistry.org
Pd(0) / quinoxHomoallylic tosylates, Boronic acids1,4-Dienes organic-chemistry.org
Pd-hydride / bisphosphine / Cu cocatalystAlkynes, Allylboronates1,4-Dienes

Nickel-Catalyzed Reactions for 1,4-Diene Formation

Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium for the synthesis of 1,4-dienes. organic-chemistry.orgrsc.org These methods often exhibit high regio- and stereoselectivity and tolerate a wide range of functional groups.

One notable approach is the direct reaction of allylic alcohols with alkenyl boronates, where the choice of ancillary ligands is crucial for achieving high yields and selectivities. organic-chemistry.org Nickel catalysts have also been employed in the direct allylation of simple, non-conjugated alkenes to afford linear 1,4-dienes. organic-chemistry.org Furthermore, nickel-catalyzed hydroalkenylation of 1,3-dienes with α,β-unsaturated hydrazones provides an efficient route to 1,4-skipped dienes under mild conditions. rsc.org A multicomponent coupling of 1,3-butadiene (B125203), aldehydes, alkynes, and a Schwartz reagent, catalyzed by nickel, has also been developed for the preparation of (E,E)-1,4-dienes with excellent regio- and stereoselectivity. sioc-journal.cn

Catalyst/Reagent SystemSubstratesProduct TypeReference
Ni(cod)2 / LigandAllylic alcohols, Alkenyl boronates1,4-Dienes organic-chemistry.org
NiBr2·diglyme / LigandAllylic alcohols, Alkenylzinc chlorides1,4-Dienes organic-chemistry.org
Ni(cod)2 / LigandNon-conjugated alkenes, Allylic carbonates1,4-Dienes organic-chemistry.org
Nickel catalyst1,3-Dienes, α,β-Unsaturated hydrazones1,4-Dienes rsc.org
Nickel catalyst1,3-Butadiene, Aldehydes, Alkynes, Schwartz reagent(E,E)-1,4-Dienes sioc-journal.cn

Hydroallylation and Related Alkene/Alkyne Functionalizations Leading to 1,4-Dienes

Hydroallylation, the addition of an allyl group and a hydrogen atom across a double or triple bond, is a direct and atom-economical method for synthesizing 1,4-dienes. organic-chemistry.orgbohrium.comresearchgate.net This transformation can be catalyzed by various transition metals, including nickel, cobalt, and palladium.

Nickel-catalyzed hydroallylation of terminal alkynes with allylic alcohols, promoted by CO2, yields 1,4-dienes with excellent Markovnikov selectivity. bohrium.com Cobalt-hydride catalysts have also been shown to effect the Markovnikov-type hydroallylation of terminal alkynes with allylic electrophiles to produce branched 1,4-dienes. chinesechemsoc.orgrsc.org Palladium-hydride catalysis, on the other hand, can be tuned to produce either 1,4- or 1,5-dienes from alkynes by careful selection of ligands and additives.

Furthermore, the cross-coupling of allenes with alkynes, mediated by titanium alkoxides, provides a convergent and highly stereoselective route to substituted 1,4-dienes. nih.govnih.gov This method avoids the need for pre-activated coupling partners. nih.gov

Catalyst/Reagent SystemSubstratesProduct TypeReference
Ni(cod)2 / Ligand / CO2Terminal alkynes, Allylic alcohols1,4-Dienes bohrium.com
Co(acac)2 / Ligand / HydrosilaneTerminal alkynes, Allylic electrophilesBranched 1,4-Dienes chinesechemsoc.orgrsc.org
Pd-hydride / Ligand / AdditiveAlkynes, Allylboronates1,4- or 1,5-Dienes
ClTi(Oi-Pr)3 / Grignard reagentAllenes, AlkynesSubstituted 1,4-Dienes nih.govnih.gov

Multi-Component and One-Pot Synthetic Protocols for Functionalized Dienes

Multi-component and one-pot reactions offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation. sioc-journal.cnnih.govresearchgate.netoup.comtandfonline.comthieme-connect.debohrium.com These strategies are particularly valuable for the synthesis of complex and functionalized diene structures.

For example, a nickel-catalyzed four-component coupling of 1,3-butadiene, aldehydes, alkynes, and the Schwartz reagent allows for the one-pot synthesis of (E,E)-1,4-dienes. sioc-journal.cn Another example is the one-pot synthesis of functionalized dienes from vinylphosphonates, aldehydes, and diethyl phosphonate. oup.com Additionally, a three-component, one-pot synthesis of functionalized 5,5-dicyanocyclopenta-1,3-dienes has been developed from arylidenemalononitriles, activated acetylenes, and potassium cyanide or thiocyanate. researchgate.net

Targeted Synthesis of Chlorinated Diene Systems

The introduction of a chlorine atom into a diene framework can be achieved either by starting with a chlorinated precursor or by chlorinating a pre-formed diene. The latter approach requires careful control of regioselectivity to ensure the chlorine is introduced at the desired position.

Introduction of Halogen Functionality in Diene Precursors

The synthesis of chlorinated dienes can be accomplished through the reaction of allenes with chlorinating agents. For instance, the reaction of aryl- and α-substituted phenylallenes with the hypervalent iodine reagent 1-chloro-1,2-benziodoxol-3-one can lead to chlorinated dienes, particularly with proton-containing α-alkyl substituents. beilstein-journals.orgd-nb.info This reaction is proposed to proceed through a radical mechanism. beilstein-journals.org

Another strategy involves the telomerization of non-conjugated dienes with functional telogens containing chlorine. scite.aiacs.orgacs.org For example, the redox-catalyzed telomerization of allyl acetate (B1210297) with telogens having α,ω-di(trichloromethyl) end groups can produce chlorinated oligomers. scite.ai Acyclic diene metathesis (ADMET) polymerization of chlorinated α,ω-diene monomers, followed by hydrogenation, has been used to create precision ethylene (B1197577)/vinyl chloride copolymers where chlorine atoms are placed at specific intervals along the polymer chain. nationalmaglab.org

While a direct synthesis for 5-chloroundeca-1,4-diene is not explicitly detailed in the provided search results, a plausible route could involve the Suzuki coupling of a suitable boronic acid or ester with a chlorinated vinyl or allyl halide. For example, the synthesis of (1E,3E)-1-chloroundeca-1,3-dien-5-yne has been reported via a Suzuki coupling between (E)-2-bromovinylboronic acid mida ester and 1-heptyne, followed by another palladium-catalyzed coupling with trans-1,2-dichloroethene. uio.no This suggests that a similar strategy could be adapted for the synthesis of this compound by selecting the appropriate building blocks.

MethodSubstratesReagentProductReference
Allene ChlorinationAryl- and α-substituted phenylallenes1-Chloro-1,2-benziodoxol-3-oneChlorinated dienes beilstein-journals.orgd-nb.info
TelomerizationNon-conjugated dienesChlorinated telogensChlorinated oligomers scite.aiacs.org
ADMET PolymerizationChlorinated α,ω-diene monomersGrubbs' catalystPrecision chlorinated polymers nationalmaglab.org

Specific Routes to Chloroalkenes and Halogenated Diene Structures

The introduction of a chlorine atom into a diene framework, such as the undecadiene backbone, can be achieved through various synthetic maneuvers. Research has demonstrated specific methods for creating chlorinated dienes and their precursors, often involving transition metal catalysis or stereoselective halogenation reactions.

A notable synthesis of a chlorinated undecadiene analog is the preparation of Ethyl (2Z,4Z)-6-((tert-butyldimethylsilyl)oxy)-5-chloroundeca-2,4-dienoate. mpg.de This reaction proceeds by treating a dienylboronate precursor with N-chlorosuccinimide (NCS). mpg.de Another targeted synthesis produced (1E,3E)-1-Chloroundeca-1,3-dien-5-yne, a related conjugated system. uio.no This was accomplished via a palladium-catalyzed Suzuki cross-coupling reaction involving a boronic acid mida ester and trans-1,2-dichloroethene. uio.no

ProductPrecursorsKey ReagentsReaction TypeReference
Ethyl (2Z,4Z)-6-((tert-butyldimethylsilyl)oxy)-5-chloroundeca-2,4-dienoateDienylboronateN-chlorosuccinimide (NCS)Chlorination mpg.de
(1E,3E)-1-Chloroundeca-1,3-dien-5-yneBoronic acid mida ester, trans-1,2-dichloroethenePd(PPh3)4, NaOHPalladium-catalyzed cross-coupling uio.no

More broadly, the synthesis of halogenated dienes can be approached from several angles. Methods have been developed for preparing mixed halogenobuta-1,3-dienes from acetylene (B1199291) derivatives, showcasing the versatility of alkyne precursors in diene synthesis. researchgate.net Another innovative route involves the 1,2-sulfur migration of propargylic thioethers, which, upon activation with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), can yield highly substituted 1-halo-1,3-dienes. rsc.org

For the stereocontrolled synthesis of chloroalkenes, a palladium-catalyzed protonolysis reaction has been developed to selectively prepare cis-1-halo-2-chloroalkenes from alkyne halides, providing a route with high atomic economy and stereoselectivity. google.com The reactivity of chloroalkenes themselves is also an area of study, with formal insertion reactions of phosphinidene (B88843) complexes into the carbon-chlorine bond demonstrating a method to form new phosphorus-carbon bonds while retaining the alkene's original stereochemistry. researchgate.net

Strategic Use of 1,4-Dichlorobut-2-yne as a Synthetic Building Block

1,4-Dichlorobut-2-yne is a versatile four-carbon building block utilized in the synthesis of a variety of more complex molecules, including dienes and heterocyclic systems. chemicalbook.comrsc.org It is conveniently prepared by treating 1,4-butynediol with thionyl chloride. chemicalbook.com Its strategic importance lies in the reactivity of its two chlorine atoms and the central alkyne bond, which can be manipulated in subsequent synthetic steps.

A key application is in the synthesis of 2-substituted buta-1,3-dienes. rsc.org The reaction of 1,4-dichlorobut-2-yne with a di-sec-alkylborane (prepared from a sterically hindered alkene and borane) stereospecifically yields a (Z)-(1,4-dichlorobut-2-en-2-yl)di-sec-alkylborane intermediate. rsc.org Treatment of this intermediate with methyllithium (B1224462) induces an alkyl group migration and elimination of the two chlorine atoms to furnish the desired 2-sec-alkylbuta-1,3-diene. rsc.org

Beyond simple dienes, 1,4-dichlorobut-2-yne serves as a precursor for various other structures. Its reaction with propane-1,3-dithiolate, for instance, yields a mixture of cyclic and linear sulfur-containing products. researchgate.net It is also a foundational material for synthesizing a range of heterocycles through multi-step reaction cascades. researchgate.net

Starting MaterialReagentsProduct TypeApplicationReference
1,4-Dichlorobut-2-yneDi-sec-alkylborane, Methyllithium2-Substituted buta-1,3-dienesDiene Synthesis rsc.org
1,4-Dichlorobut-2-ynePropane-1,3-dithiolateCyclic and linear organosulfur compoundsHeterocycle Synthesis researchgate.net
1,4-Dichlorobut-2-yneVarious (e.g., with phenols)Chromene derivatives, PolyheterocyclesHeterocycle Synthesis researchgate.net
1,4-Dichlorobut-2-yneThionyl Chloride (from 1,4-Butynediol)1,4-Dichlorobut-2-yneBuilding Block Preparation chemicalbook.com

Generation of Chlorinated Undecadiene Motifs in Polymer Monomer Synthesis

Dienes are a fundamental class of monomers used in the production of elastomeric polymers. The incorporation of chlorine atoms into the monomer structure can significantly alter the properties of the resulting polymer, often enhancing its resistance to chemicals, oil, and heat.

A prominent industrial example of a chlorinated diene monomer is chloroprene (B89495) (2-chlorobuta-1,3-diene), which is the building block for neoprene synthetic rubber. The synthesis of chloroprene involves the chlorination of butadiene to give a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. wikipedia.org The latter is isomerized to the former, which is then dehydrochlorinated to yield chloroprene. wikipedia.org This process highlights the industrial relevance of chlorinated dienes in creating high-performance materials.

While direct examples for this compound as a commercial monomer are not prominent, related structures are mentioned in the context of polymer science. A patent for preparing elastomeric polymers lists undecadiene as a potential monomer, indicating the suitability of the C11 diene backbone for polymerization. justia.com The synthesized analogs, such as Ethyl (2Z,4Z)-6-((tert-butyldimethylsilyl)oxy)-5-chloroundeca-2,4-dienoate, represent functionalized chlorinated dienes that could theoretically act as specialty monomers. mpg.de The ester and silyl (B83357) ether groups on this molecule offer potential sites for post-polymerization modification or could influence solubility and reactivity during polymerization. The generation of such chlorinated undecadiene motifs provides a pathway to novel polymers with tailored properties derived from the specific combination of the long alkyl chain, the diene unit, and the functional chlorine atom.

Stereochemical Control and Isomerism in 5 Chloroundeca 1,4 Diene Chemistry

Geometric Isomerism in 1,4-Diene Systems (Cis/Trans, E/Z Configurations)

The presence of two double bonds in the 5-chloroundeca-1,4-diene structure allows for geometric isomerism, also known as cis-trans isomerism. orgosolver.comwikipedia.org This type of isomerism arises from the restricted rotation around the carbon-carbon double bonds. wikipedia.org The arrangement of substituents around these double bonds leads to different spatial orientations and, consequently, different isomers. orgosolver.com

It's important to distinguish geometric isomers from conformational isomers, such as s-cis and s-trans, which arise from rotation around single bonds and can interconvert. masterorganicchemistry.comchemistrysteps.com Geometric isomers, on the other hand, are configurationally locked and cannot interconvert without breaking and reforming chemical bonds. masterorganicchemistry.com

Table 1: Possible Geometric Isomers of this compound

Isomer ConfigurationDescription
(1E, 4E)Both double bonds have the E configuration.
(1E, 4Z)The first double bond is E and the second is Z.
(1Z, 4E)The first double bond is Z and the second is E.
(1Z, 4Z)Both double bonds have the Z configuration.

Diastereoselectivity and Enantioselectivity in Reactions Involving 1,4-Dienes

The synthesis and reactions of 1,4-dienes like this compound often involve the formation or modification of stereocenters, making diastereoselectivity and enantioselectivity key considerations.

Stereocontrol in C-C Bond Forming Reactions for 1,4-Diene Synthesis

The controlled synthesis of specific stereoisomers of 1,4-dienes is a significant area of research. Various catalytic methods have been developed to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions. organic-chemistry.org For instance, nickel-catalyzed reactions of allylic alcohols with alkenyl boronates can produce 1,4-dienes with high regio- and stereoselectivity. organic-chemistry.org Similarly, enantioselective allylic additions of alkenyl units to allylic electrophiles, catalyzed by copper complexes of chiral N-heterocyclic carbenes, can create 1,4-dienes with a tertiary carbon stereocenter. organic-chemistry.org

The Diels-Alder reaction, a powerful tool for forming six-membered rings, is inherently stereospecific. libretexts.orglibretexts.org The stereochemistry of the reacting diene and dienophile is retained in the product. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.compraxilabs.com For dienes with substituents at the C-1 and C-4 positions, their relative stereochemistry (cis or trans) is preserved in the resulting cyclohexene. libretexts.orglibretexts.orgpressbooks.pub

Table 2: Examples of Stereocontrolled C-C Bond Forming Reactions for 1,4-Diene Synthesis

Reaction TypeCatalyst/ReagentStereochemical Outcome
Allylic Alcohol + Alkenyl BoronateNickel CatalystHigh regio- and stereoselectivity
Alkenylboron + Allylic ElectrophileCopper-NHC CatalystEnantioselective formation of tertiary stereocenter
Diels-Alder CycloadditionHeat or Lewis AcidRetention of dienophile and diene stereochemistry

Retention and Creation of Stereocenters in Addition Reactions

Addition reactions to 1,4-dienes can lead to the formation of new stereocenters or affect existing ones. Electrophilic additions to dienes, for instance, proceed through a carbocation intermediate. chemistrysteps.com The nucleophilic attack on this planar intermediate can occur from either face, potentially leading to a racemic mixture if a new stereocenter is formed. chemistrysteps.com

In the context of this compound, which already possesses a chiral center at C-5, addition reactions can lead to the formation of diastereomers. The stereochemical outcome of such reactions can be influenced by the existing stereocenter, a phenomenon known as substrate-controlled diastereoselectivity.

Furthermore, desymmetrization reactions of symmetric dienes are a powerful strategy for creating multiple stereocenters with high control. mdpi.com For example, iodocyclization of cyclohexadienes with a chiral tether can proceed with high diastereoselectivity. mdpi.com Similarly, stereoselective epoxidation and subsequent cyclization of 1,4-cyclohexadienes can generate multiple contiguous stereocenters in a single step. mdpi.com

Conformational Analysis of 1,4-Dienes and Reaction Implications

The conformation of 1,4-dienes, particularly in cyclic systems, plays a crucial role in their reactivity. orgosolver.com While acyclic dienes can rotate around single bonds to adopt various conformations, the geometry of cyclic dienes is more constrained. orgosolver.com

Studies on cyclohexa-1,4-diene and its derivatives have shown conflicting results regarding the planarity of the ring, with some suggesting a planar structure and others a boat or chair conformation. cdnsciencepub.com Theoretical calculations on cyclohexa-1,4-diene suggest that the molecule is largely planar, and there is no need to postulate a rapidly inverting ring system to explain experimental observations. rsc.orgrsc.org

Polymerization Science of Functionalized and Chlorinated Dienes

Principles of Diene Polymerization and Microstructure Control

The polymerization of conjugated dienes, such as 1,3-butadiene (B125203) or isoprene, can result in various microstructures, including 1,4-cis, 1,4-trans, and 1,2-vinyl units. The relative proportion of these microstructures within the polymer chain dictates the material's macroscopic properties. For instance, a high cis-1,4 content in polyisoprene yields a soft, elastic rubber, while a high trans-1,4 content results in a hard, crystalline material. researchgate.net

Microstructure control is paramount in diene polymerization and is achieved primarily through the selection of the polymerization method and catalyst system. amanote.com Key polymerization techniques include:

Ziegler-Natta Polymerization: Utilizes transition-metal halides with organoaluminum compounds to produce stereoregular polymers. orgoreview.comuc.edu

Anionic Polymerization: Often initiated by organolithium compounds, it can produce well-defined polymers, though stereocontrol can be influenced by polar additives. researchgate.net

Acyclic Diene Metathesis (ADMET): A step-growth condensation polymerization that is particularly effective for synthesizing polymers with precisely placed functional groups along the chain. orgoreview.comacs.org ADMET involves the reaction of α,ω-dienes and is driven by the removal of a small volatile byproduct, like ethylene (B1197577) gas. orgoreview.com

The microstructure of the resulting polymer significantly impacts its thermal and mechanical properties, such as the glass transition temperature (Tg) and melting point. researchgate.netacs.org

Stereospecific Polymerization of Dienes Using Catalytic Systems

Stereospecific polymerization enables the synthesis of polymers with a regular, ordered arrangement of monomer units (tacticity), which is crucial for achieving desired material properties. giulionatta.it This control is exerted at the molecular level by sophisticated catalytic systems. researchgate.netresearchgate.net

Organometallic complexes are at the heart of stereospecific diene polymerization. The active species in many catalytic systems is an η3-allyl metal complex, where the growing polymer chain end is bonded to the metal center. uc.edutandfonline.com The incoming monomer coordinates to this complex before insertion, and the structure of the catalyst directly influences the stereochemical outcome of this insertion step. uc.edu

The design of ligands surrounding the metal center is a critical tool for controlling polymerization. acs.orgnumberanalytics.com The electronic and steric properties of the ligands can:

Influence the coordination geometry of the monomer.

Dictate the regio- and stereoselectivity of the insertion reaction. researchgate.net

Affect the molecular weight and molecular weight distribution of the polymer. researchgate.net

Impart "living" characteristics to the polymerization, allowing for the synthesis of block copolymers. researchgate.net

For example, bulky diimine ligands on late transition metals have been shown to be a milestone in olefin polymerization. researchgate.net Similarly, the use of specific phosphine, bis-imine, or pyridylimine ligands can strongly influence the polymerization of conjugated dienes. researchgate.net

A wide range of metals have been employed to catalyze diene polymerization, with lanthanide and transition metal systems being particularly prominent for their high activity and stereoselectivity. researchgate.nettandfonline.com

Transition Metals (Ti, Co, Ni, V):

Titanium (Ti): Titanium-based Ziegler-Natta catalysts are widely used for the commercial production of cis-1,4-polyisoprene and polybutadiene (B167195). researchgate.netuc.edu

Cobalt (Co): Cobalt complexes are exceptionally versatile, capable of producing nearly all possible polybutadiene stereoisomers (cis-1,4, trans-1,4, 1,2-vinyl) depending on the specific catalyst formulation. researchgate.net For instance, Co-MFU-4l, a metal-organic framework, has been shown to be a highly stereoselective heterogeneous catalyst for producing >99% 1,4-cis-polybutadiene. mit.edu

Nickel (Ni): Nickel-based catalysts are also effective for producing high cis-1,4-polybutadiene. tandfonline.com

Lanthanide Metals (Nd, La, Sm):

Lanthanide-based catalysts, particularly those using Neodymium (Nd), are known for their ability to produce polymers with very high cis-1,4 content and high molecular weights. researchgate.net These systems typically consist of a lanthanide compound, an alkylating agent (like triethylaluminum), and a halogen source. researchgate.net

Samarocene-based catalysts have demonstrated living polymerization behavior, yielding polymers with high cis-1,4-selectivity. tandfonline.com

The choice of the specific lanthanide metal can influence selectivity; for example, scandium (a group 3 element often considered with lanthanides) can yield high trans-1,4-polyisoprene, while yttrium can favor cis-1,4 selectivity. researchgate.net

The table below summarizes the influence of various catalytic systems on the microstructure of polybutadiene.

Catalyst System (Metal)Co-catalyst/LigandPredominant Microstructure
Titanium (Ti)AlR₃/TiCl₄cis-1,4
Cobalt (Co)AlEt₂Clcis-1,4
Nickel (Ni)AlR₃/Ni(OOCR)₂/BF₃·OEt₂cis-1,4
Neodymium (Nd)AlR₃/NdCl₃·nLcis-1,4 (>98%)
Vanadium (V)AlEt₂Cl/VCl₃trans-1,4
Rhodium (Rh)Rh salts in polar solventstrans-1,4
Scandium (Sc)AlⁱBu₃/Schiff Base Ligandtrans-1,4 (93.0%)

This table presents generalized findings from multiple sources. uc.edugiulionatta.itresearchgate.netresearchgate.net

Incorporation of Chlorinated 1,4-Diene Monomers into Polymer Architectures

The incorporation of functional monomers like 5-Chloroundeca-1,4-diene into a polymer chain allows for the creation of functionalized materials with unique properties. doi.orgiastate.edu The presence of the chlorine atom can enhance properties such as flame resistance, adhesion, or provide a reactive site for post-polymerization modification.

Functionalized polymers can be synthesized by the direct polymerization of monomers that already contain the desired functional group. doi.orgrsc.org This approach ensures that the functional groups are integral to the polymer backbone. For amine-functionalized dienes, free radical polymerization has been successfully used to create homopolymers and copolymers. doi.orgiastate.edu

For a monomer like this compound, its non-conjugated diene structure makes it an ideal candidate for Acyclic Diene Metathesis (ADMET) polymerization. orgoreview.comacs.org This method is well-suited for the polymerization of α,ω-dienes containing central functional groups. acs.org

ADMET stands out as a precision polymerization technique for incorporating monomers like chlorinated undecadienes into polymer structures. Research has demonstrated the synthesis of symmetric diene monomers featuring central chloride groups. acs.org The subsequent ADMET polymerization of these monomers yields unsaturated precursor polymers where the chloride functional groups are separated by a precise number of carbon atoms. acs.org

This precision is a key advantage of ADMET. The resulting unsaturated polymer, containing repeating units derived from the chlorinated undecadiene, can then undergo hydrogenation. This secondary reaction converts the double bonds in the polymer backbone into single bonds, formally creating an ethylene/vinyl chloride copolymer. acs.org This two-step process allows for the synthesis of a model functionalized polyethylene (B3416737) with a perfectly defined spacing of the chloro-pendant groups, an architecture that is difficult to achieve with traditional polymerization methods. acs.org

The thermal properties of such precisely functionalized polymers are directly influenced by the nature of the pendant group. acs.org

End-Functionalization and Backbone Functionalization Strategies

The functionalization of polymers derived from dienes is a critical area of research for tailoring material properties. For a hypothetical polymer of this compound, both end-functionalization and backbone functionalization would theoretically be possible, leveraging the presence of the chlorine atom and the residual double bonds in the polymer chain.

End-Functionalization

Living polymerization techniques, such as anionic polymerization, are often employed to achieve well-defined end-functionalized polymers. encyclopedia.pubacs.org In the hypothetical case of poly(this compound) synthesized via a living method, the reactive chain ends could be terminated with various electrophilic reagents to introduce specific functional groups. This strategy allows for the precise placement of functionalities at the polymer chain termini. rsc.org

Backbone Functionalization

The chlorine atom on each repeating unit of a hypothetical poly(this compound) would offer a reactive site for post-polymerization modification. Nucleophilic substitution reactions could be employed to replace the chlorine with a variety of functional groups, thereby altering the polymer's chemical and physical properties. Additionally, the double bonds remaining in the polymer backbone after 1,4-polymerization could be subjected to various chemical modifications. nih.gov

A theoretical representation of these functionalization strategies is presented in the table below.

Functionalization StrategyTheoretical Reagents and ConditionsPotential Functional Groups Introduced
End-Functionalization Living anionic polymerization followed by termination with ethylene oxide, carbon dioxide, or functionalized alkyl halides.Hydroxyl (-OH), Carboxylic acid (-COOH), various alkyl and aryl groups.
Backbone Functionalization (via C-Cl bond) Nucleophilic substitution with amines, alkoxides, or thiolates.Amino (-NH2, -NHR, -NR2), Ether (-OR), Thioether (-SR) groups.
Backbone Functionalization (via C=C bond) Epoxidation, hydrogenation, or thiol-ene reactions.Epoxide rings, saturated hydrocarbon backbone, various thioether linkages.

This table is a theoretical representation and is not based on experimental data for this compound.

Copolymerization Studies Involving Functionalized Dienes

Copolymerization is a versatile method to create polymers with a combination of properties derived from different monomers. Theoretically, this compound could be copolymerized with a variety of other monomers, such as styrenes, acrylates, or other dienes, to produce a range of copolymers with tailored characteristics. The presence of the chlorine atom would classify it as a functionalized diene.

The reactivity ratios of this compound with other comonomers would be a critical factor in determining the resulting copolymer structure (i.e., random, block, or alternating). These ratios are currently unknown.

A hypothetical overview of potential copolymerization studies is outlined in the table below.

ComonomerPotential Polymerization MethodTheoretical Copolymer Properties
Styrene Anionic, Radical, or Coordination PolymerizationCombination of the properties of a chlorinated polydiene and polystyrene, potentially leading to materials with tunable refractive index and thermal stability.
Methyl Acrylate Radical or Anionic PolymerizationIntroduction of polar ester groups, which could enhance adhesion and modify solubility.
Isoprene Anionic or Coordination PolymerizationCreation of a chlorinated rubber with potentially enhanced chemical resistance and modifiable properties.

This table is a theoretical representation and is not based on experimental data for this compound.

Computational Chemistry and Theoretical Modeling of Chlorinated 1,4 Dienes

Quantum Chemical Investigations of Chloroalkene Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic structure of chlorinated alkenes. nih.gov These methods, ranging from semi-empirical to high-level ab initio calculations, can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity. For a molecule like 5-Chloroundeca-1,4-diene, the presence of the chlorine atom significantly influences the electronic landscape of the diene system.

The chlorine atom, being highly electronegative, exerts a strong inductive effect (-I), withdrawing electron density from the carbon atom to which it is attached. This can lead to a polarization of the C-Cl bond and affect the electron density of the adjacent double bonds. Photoelectron spectroscopy studies on chlorine oxide radicals (ClOx) have provided experimental data on their electronic structure and electron affinities, which can be compared with theoretical calculations to validate the computational methods used. researchgate.net

Key electronic properties that can be calculated include:

Molecular Orbital (MO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the reactivity of the diene in reactions such as cycloadditions. The chlorine substituent can lower the energy of both the HOMO and LUMO.

Electron Density Distribution: Calculations can map the electron density surface, visualizing regions of high and low electron density. This helps in identifying nucleophilic and electrophilic sites within the molecule.

Partial Atomic Charges: These calculations quantify the charge distribution among the atoms, providing a numerical representation of the inductive effects of the chlorine atom. umn.edu

Table 1: Calculated Electronic Properties of a Model Chlorinated Diene Note: This table presents hypothetical data for a simplified model of a chlorinated diene, such as 1-chlorobuta-1,3-diene, to illustrate the expected influence of a chlorine substituent. The values are for illustrative purposes and are not specific to this compound.

PropertyButa-1,3-diene1-Chlorobuta-1,3-diene
HOMO Energy (eV)-9.0-9.2
LUMO Energy (eV)0.50.2
C1 Partial Charge-0.20+0.10
C2 Partial Charge-0.10-0.15

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying reaction mechanisms due to its balance of accuracy and computational cost. numberanalytics.commdpi.com For reactions involving chlorinated dienes like this compound, DFT can be used to map out the entire potential energy surface of a reaction. coe.eduresearchgate.net

This involves:

Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized.

Calculating Energies: The relative energies of these stationary points are calculated to determine reaction enthalpies and activation barriers.

Frequency Calculations: These are performed to characterize the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies and thermal corrections. coe.edu

For instance, in the context of a Diels-Alder reaction involving a chlorinated diene, DFT can be used to understand the preference for certain regio- and stereoisomers by comparing the activation energies of the different possible pathways. mdpi.comacs.org The choice of the functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data or higher-level calculations. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Reactivity Analysis

While quantum chemical methods are excellent for studying the electronic properties and reaction pathways of individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules over time, including their conformational flexibility and interactions with their environment. nih.govnih.gov

For a relatively flexible molecule like this compound, with its long alkyl chain, MD simulations can provide valuable insights into:

Conformational Landscape: The molecule can exist in numerous conformations due to rotation around its single bonds. MD simulations can explore the potential energy surface and identify the most stable conformers and the energy barriers between them.

Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformation and reactivity of the diene.

Reactivity Trends: By analyzing the trajectories of the atoms over time, one can gain qualitative insights into the likelihood of certain reactive encounters.

The choice of force field, which is a set of parameters that describes the potential energy of the system, is critical for the accuracy of MD simulations. nih.gov

Predictive Modeling of Regioselectivity and Stereoselectivity in Diene Reactions

Computational chemistry has made significant strides in predicting the outcomes of chemical reactions. rsc.orgsci-hub.se For diene reactions, such as electrophilic additions or cycloadditions, the presence of a chlorine atom in this compound will strongly influence the regioselectivity and stereoselectivity.

Theoretical models can predict these outcomes by:

Frontier Molecular Orbital (FMO) Theory: The interaction between the HOMO of one reactant and the LUMO of the other is often the dominant factor in determining the regioselectivity of pericyclic reactions. The relative sizes of the orbital coefficients on the atoms of the diene and the dienophile can predict which atoms will form new bonds. mdpi.com

Transition State Modeling: As mentioned earlier, calculating the energies of all possible transition states provides a quantitative measure of the kinetic preference for each product. The product that is formed through the lowest energy transition state is predicted to be the major product. researchgate.net

Machine Learning Models: Recently, machine learning models trained on large datasets of chemical reactions have emerged as powerful tools for predicting regioselectivity with high accuracy. rsc.orgresearchgate.net These models can learn complex relationships between the structure of the reactants and the outcome of the reaction.

Theoretical Insights into Halogen Effects on Diene Reactivity

The "halogen effect" in organic reactions is a topic of considerable theoretical interest. nih.gov Halogens can influence reactivity through a combination of steric and electronic effects. acs.org

In the case of this compound, the chlorine atom can:

Inductively Withdraw Electron Density: As discussed, the -I effect of chlorine deactivates the diene towards electrophilic attack. However, this effect can be nuanced.

Act as a Lewis Base: The lone pairs on the chlorine atom can participate in interactions with Lewis acids.

Sterically Hinder Approaches to the Double Bond: The size of the chlorine atom can block or disfavor certain reaction pathways.

Influence Transition State Geometries: The electronic and steric properties of the chlorine atom can affect the geometry and energy of the transition state, thereby influencing the reaction rate and selectivity.

Applications in Complex Organic Synthesis and Materials Science

5-Chloroundeca-1,4-diene as a Building Block for Advanced Molecular Architectures

While no specific examples of this compound being used to create advanced molecular architectures have been documented, its structure suggests potential as a versatile building block. The presence of two double bonds and a reactive chlorine atom would theoretically allow for a variety of transformations. The diene functionality could participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic systems. The allylic chloride could be a site for nucleophilic substitution, enabling the introduction of a wide range of functional groups. These features are desirable in the construction of intricate molecular frameworks.

Strategic Utility in the Synthesis of Biologically Active Compounds and Natural Products

The diene and chlorinated moieties are present in various biologically active molecules and natural products. For instance, dienes are key components of many natural products, and their synthesis is an area of active research. Chlorinated compounds also exhibit a wide spectrum of biological activities. Therefore, a molecule like this compound could hypothetically serve as a starting material or intermediate in the synthesis of such compounds. The combination of a diene and an alkyl chloride in one molecule offers the potential for sequential or tandem reactions to build molecular complexity efficiently.

Contribution to Novel Polymeric Materials and Elastomers

Chlorinated dienes, such as chloroprene (B89495) (2-chloro-1,3-butadiene), are well-known monomers for the production of synthetic rubbers like neoprene. These polymers are valued for their chemical resistance and durability. By analogy, this compound could potentially be explored as a monomer or co-monomer in polymerization reactions. The presence of the chlorine atom could influence the properties of the resulting polymer, potentially enhancing flame retardancy or providing sites for cross-linking through vulcanization-like processes. The long alkyl chain would likely impact the flexibility and elastomeric properties of the polymer. However, no studies confirming the polymerization of this compound have been identified.

Derivatization and Further Functionalization of Chlorinated Diene Scaffolds

A chlorinated diene scaffold like that of this compound would be ripe for further chemical modification. The allylic chloride is a key functional handle for introducing new atoms and molecular fragments. Nucleophilic substitution reactions could replace the chlorine with a variety of substituents, such as amines, alcohols, thiols, or carbon nucleophiles. The double bonds could be subjected to a range of electrophilic addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation, to introduce further functionality and stereochemical complexity. Such derivatization strategies would be essential for exploring the structure-activity relationships of any potential applications of this molecule.

Q & A

Q. What are the standard synthetic routes for 5-Chloroundeca-1,4-diene, and how can reaction conditions be optimized?

A common approach involves halogenation of undeca-1,4-diene using chlorine gas or chlorinating agents (e.g., SOCl₂) under controlled temperatures (0–25°C). Optimization requires monitoring reaction kinetics via gas chromatography (GC) to balance selectivity and yield, particularly to avoid over-chlorination or diastereomer formation. Solvent polarity (e.g., dichloromethane vs. hexane) and catalyst choice (e.g., Lewis acids like FeCl₃) significantly influence regioselectivity .

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation:

  • ¹H NMR : Peaks at δ 5.2–5.8 ppm (alkene protons) and δ 2.1–2.5 ppm (allylic CH₂Cl).
  • ¹³C NMR : Signals near δ 120–130 ppm (sp² carbons) and δ 40–50 ppm (chlorinated carbon). Gas chromatography-mass spectrometry (GC-MS) verifies purity (>95%) and molecular ion peaks (m/z ~174 for [M]⁺). Calibration with authentic standards is recommended .

Q. What solvent systems are suitable for isolating this compound, and how does polarity affect extraction efficiency?

Non-polar solvents (e.g., hexane) are preferred for liquid-liquid extraction due to the compound’s hydrophobic nature. Column chromatography using silica gel and a hexane:ethyl acetate (95:5) gradient minimizes decomposition. Solvent selection should align with Hansen solubility parameters to maximize partition coefficients .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of this compound in cycloaddition reactions?

The conjugated diene system allows for Diels-Alder reactions, but the electron-withdrawing chlorine atom alters electron density, favoring inverse-electron-demand pathways. Computational studies (DFT at B3LYP/6-31G*) predict regioselectivity in [4+2] cycloadditions with electron-deficient dienophiles like maleic anhydride. Experimental validation via kinetic isotope effects (KIE) and X-ray crystallography of adducts is essential .

Q. What analytical strategies resolve contradictions in reported thermodynamic data for this compound (e.g., boiling point discrepancies)?

Discrepancies may arise from impurities or measurement techniques. Differential scanning calorimetry (DSC) under inert atmosphere provides accurate melting/boiling points. Comparative studies using headspace GC-MS can isolate volatile impurities. Meta-analyses of literature data should account for instrumentation calibration errors and sample storage conditions .

Q. How can researchers model the environmental degradation pathways of this compound, and what experimental validation is required?

Computational tools like EPI Suite predict hydrolysis half-lives and biodegradation potential. Laboratory simulations (e.g., UV irradiation in aqueous media) coupled with LC-MS/MS identify degradation products (e.g., chlorinated alcohols or ketones). Field studies must validate lab models by analyzing soil/water samples near industrial sites .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Synthesis : Document reagent stoichiometry, temperature ramps, and stirring rates. Use Schlenk lines for oxygen-sensitive steps.
  • Characterization : Archive raw NMR/GC-MS data in open-access repositories (e.g., Zenodo) with metadata on instrument settings.
  • Reporting : Follow CONSORT-EHEALTH guidelines for detailed experimental workflows, including software versions (e.g., Gaussian for DFT) and spectral processing parameters .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

Non-linear regression models (e.g., Hill equation) fit dose-response curves for IC₅₀ determination. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals. For in vivo studies, mixed-effects models account for biological variability. Open-source tools like R/Bioconductor ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.